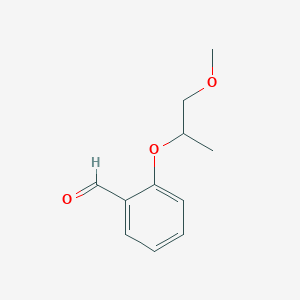
N-(1-phenanthren-3-ylethylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenanthren-3-ylethylidene)hydroxylamine is an organic compound characterized by the presence of a phenanthrene moiety linked to a hydroxylamine group through an ethylidene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenanthren-3-ylethylidene)hydroxylamine typically involves the condensation of 1-phenanthren-3-yl ethanone with hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: N-(1-phenanthren-3-ylethylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-phenanthren-3-ylethylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of N-(1-phenanthren-3-ylethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Phenanthrene: A polycyclic aromatic hydrocarbon with similar structural features.
Hydroxylamine: A simpler compound containing the hydroxylamine functional group.
Comparison: N-(1-phenanthren-3-ylethylidene)hydroxylamine is unique due to the combination of the phenanthrene moiety and the hydroxylamine group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its individual components or other similar compounds.
Eigenschaften
Molekularformel |
C16H13NO |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
N-(1-phenanthren-3-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C16H13NO/c1-11(17-18)14-9-8-13-7-6-12-4-2-3-5-15(12)16(13)10-14/h2-10,18H,1H3 |
InChI-Schlüssel |
KBJZNSAZGOKTFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NO)C1=CC2=C(C=CC3=CC=CC=C32)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl [(1S)-4-[(tert-butoxycarbonyl)amino]-1-(hydroxymethyl)butyl]carbamate](/img/structure/B8294335.png)

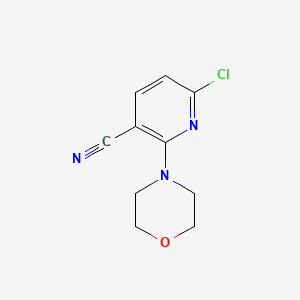
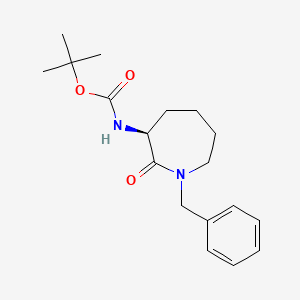
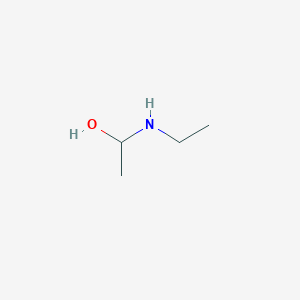
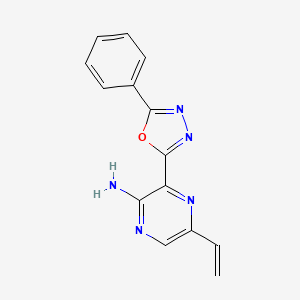
![4-[(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)methyl]benzoic acid](/img/structure/B8294381.png)

